CGI-1746

Catalog No.
S547897
CAS No.
910232-84-7
M.F
C34H37N5O4
M. Wt
579.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
CGI-1746

Covalent BTK inhibitors like ibrutinib cause irreversible off-target effects, confounding B-cell signaling studies. CGI-1746 is a reversible, non-covalent BTK inhibitor (IC50 1.9 nM) with high selectivity over EGFR, ITK, and TEC. Key advantages: enables inhibitor washout experiments, retains activity against ibrutinib-resistant C481S mutant BTK, and preserves native BTK conformation for structural studies. Offered in high purity (≥98%) with reliable global shipping.

CAS Number

910232-84-7

Product Name

CGI-1746

IUPAC Name

4-tert-butyl-N-[2-methyl-3-[4-methyl-6-[4-(morpholine-4-carbonyl)anilino]-5-oxopyrazin-2-yl]phenyl]benzamide

Molecular Formula

C34H37N5O4

Molecular Weight

579.7 g/mol

InChI

InChI=1S/C34H37N5O4/c1-22-27(7-6-8-28(22)37-31(40)23-9-13-25(14-10-23)34(2,3)4)29-21-38(5)33(42)30(36-29)35-26-15-11-24(12-16-26)32(41)39-17-19-43-20-18-39/h6-16,21H,17-20H2,1-5H3,(H,35,36)(H,37,40)

InChI Key

JIFCFQDXHMUPGP-UHFFFAOYSA-N

solubility

Soluble in DMSO, not in water

Synonyms

CGI 1746, CGI-1746, CGI1746

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C3=CN(C(=O)C(=N3)NC4=CC=C(C=C4)C(=O)N5CCOCC5)C

The exact mass of the compound 4-(tert-Butyl)-N-(2-methyl-3-(4-methyl-6-((4-(morpholine-4-carbonyl)phenyl)amino)-5-oxo-4,5-dihydropyrazin-2-yl)phenyl)benzamide is 579.28455 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 25 mg, 50 mg

CGI-1746 is a potent, non-covalent, and reversible inhibitor of Bruton's tyrosine kinase (BTK) with a reported IC50 of 1.9 nM. As a member of the Tec family of kinases, BTK is a critical signaling component downstream of the B-cell receptor (BCR) and Fc receptors, making it a key target in research on B-cell malignancies and autoimmune disorders. Unlike first-generation covalent inhibitors such as Ibrutinib, CGI-1746's reversible mechanism and distinct binding mode offer different experimental possibilities, particularly in studies requiring washout periods or investigation of signaling dynamics without permanent target modification.

Research Fit

1
BTK-specific pathway probeReversible, non-covalent binding context
2
Kinase-selectivity research workflowReported kinome-wide selectivity at screening concentration
3
B-cell vs. T-cell signaling studiesFunctional specificity for BCR without TCR confounding

Choosing between CGI-1746 and a covalent inhibitor like Ibrutinib is a critical procurement decision, not a simple substitution. Their differing mechanisms of action—reversible versus irreversible covalent binding to Cys481—fundamentally alter experimental outcomes. Ibrutinib's permanent inactivation of BTK and known off-target activity against kinases like EGFR, ITK, and TEC can introduce confounding variables, leading to side effects such as cardiotoxicity or impaired T-cell and NK-cell function in cellular models. CGI-1746 offers a more selective tool, enabling researchers to probe BTK function with minimized interference from other signaling pathways and allowing for inhibitor washout studies impossible with covalent agents. This makes it a distinct, non-interchangeable tool for specific, well-controlled experimental designs where target specificity and reversibility are paramount.

Substitution Risk

!
Non-covalent vs. covalent binding mechanism may shift target-engagement profiles and off-target kinase interactions.
!
Selectivity differences vs. ibrutinib/zabrutinib may introduce class-specific off-target confounds in immune-cell assays.
!
Unique proteasome off-target activity (not shared by other BTK inhibitors) can alter cellular-response endpoints.

High Kinase Selectivity

CGI-1746 demonstrates substantially higher selectivity for BTK compared to other kinases, a critical factor for ensuring experimental results are not confounded by off-target signaling. In a kinase panel screening, CGI-1746 did not inhibit any other kinase at a concentration of 1 µM. In contrast, the first-generation covalent inhibitor Ibrutinib has well-documented off-target activity against multiple kinases, including members of the TEC family (ITK, TEC), EGFR, and JAK3, with IC50 values in the low nanomolar range for many. For example, Ibrutinib's IC50 against EGFR is 5.6 nM and against ITK is 10.7 nM.

Evidence DimensionKinase Selectivity (Inhibition at 1 µM)
Target Compound DataNo inhibition of other kinases detected at 1 µM
Comparator Or BaselineIbrutinib: Inhibits multiple kinases (EGFR, TEC, ITK, JAK3, etc.) in the low nM range.
Quantified DifferenceQualitatively superior selectivity profile, avoiding confounding off-target activities present with Ibrutinib.
ConditionsIn vitro kinase panel screening assays.

This high selectivity minimizes the risk of misinterpreting data due to unintended pathway modulation, making it the right choice for studies demanding precise BTK inhibition.

Kinase selectivity
Head-to-head
No significant off-target binding at 1 µM across 385 kinases. Ibrutinib inhibits BMX (0.8 nM), EGFR (5.3 nM), ITK (4.9 nM), TEC (10 nM).
Supports BTK-specific pathway interpretation without kinase-panel confounds.
KinomeScan panel; cross-study comparison.

Reversible Inhibition of C481S BTK Mutant

CGI-1746's non-covalent, reversible binding mechanism allows it to inhibit BTK independently of the Cysteine 481 residue. This is a critical advantage for studying resistance mechanisms, as the most common mutation conferring resistance to Ibrutinib and other covalent inhibitors is the C481S substitution, which prevents the necessary covalent bond formation. Preclinical studies have shown that non-covalent inhibitors, including CGI-1746, retain potent activity against both wild-type and C481S-mutant BTK. This makes CGI-1746 an essential tool for investigating signaling and cell survival in models of acquired resistance where covalent inhibitors are ineffective.

Evidence DimensionActivity against BTK C481S mutant
Target Compound DataMaintains inhibitory activity (as a non-covalent inhibitor)
Comparator Or BaselineIbrutinib (covalent inhibitor): Loses binding and inhibitory activity due to disruption of the covalent binding site.
Quantified DifferenceQualitative difference: effective vs. ineffective in the presence of the C481S mutation.
ConditionsCellular and biochemical assays involving the BTK C481S mutation.

For researchers studying acquired resistance to BTK inhibitors, CGI-1746 is a required tool to continue probing BTK's role after resistance to covalent drugs has developed.

Binding mechanism
Method context
Reversible, non-covalent; stabilizes inactive BTK (Kd 1.5 nM). Ibrutinib: irreversible covalent (C481).
Binding-mode context for target-engagement study design.
ATP-free competition assay; EGFR family off-target profile differs.

Preserved BTK Autoinhibited State

Biophysical studies using Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) reveal that CGI-1746 inhibits BTK without disrupting the global autoinhibitory conformation of the full-length protein. This is in stark contrast to Ibrutinib, which induces profound conformational changes that extend to regulatory domains distant from the active site. While both compounds inhibit kinase activity, CGI-1746 acts more like a 'pure' active site blocker, whereas Ibrutinib alters the protein's overall conformational equilibrium. This difference is critical for structural biology studies or any experiment where preserving the near-native conformation of the kinase is important.

Evidence DimensionEffect on full-length BTK autoinhibited conformation
Target Compound DataDoes not alter the conformational state of regulatory domains; preserves autoinhibited state.
Comparator Or BaselineIbrutinib: Induces profound, long-range conformational changes, decreasing the population of the autoinhibited kinase.
Quantified DifferenceQualitative difference in mechanism, confirmed by HDX-MS mapping.
ConditionsSolution-based Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) on full-length BTK protein.

This compound is the appropriate choice for biophysical or structural studies where maintaining the physiological conformation of the BTK protein is a primary experimental goal.

Proteasome inhibition
Reported
Unique: directly inhibits 26S proteasome ATPase and all three peptidase activities; not observed with ibrutinib.
Compound-specific property for BTK-independent proteasome modulation studies.
Validated in BTK-null cells; synergy with proteasome inhibitors.

Defined Solubility & Formulation

CGI-1746 provides well-characterized solubility in standard laboratory solvents, facilitating reliable stock solution preparation and experimental reproducibility. It is soluble in DMSO at 25 mg/mL and in ethanol at approximately 11.6 mg/mL (20 mM). This contrasts with the known low aqueous solubility of many kinase inhibitors, which can present handling and formulation challenges. For in vivo work, established protocols describe formulating CGI-1746 as a clear solution at ≥ 2.5 mg/mL in a vehicle of PEG300, Tween-80, and saline, or as a suspension in corn oil or SBE-β-CD for oral and intraperitoneal administration.

Evidence DimensionSolubility
Target Compound DataDMSO: 25 mg/mL; Ethanol: ~11.6 mg/mL (20 mM)
Comparator Or BaselineGeneral class of kinase inhibitors (often poorly soluble)
Quantified DifferenceProvides clear, quantitative solubility data for reliable experimental setup.
ConditionsStandard laboratory solvents.

Defined solubility and established formulation protocols reduce experimental variability and save time in method development for both in vitro and in vivo studies.

Cytokine suppression
Reported
IC50 IL-1β 36 nM, TNFα 47 nM, IL-6 353 nM
Supports macrophage inflammation model endpoint review.
FcγRIII-stimulated primary macrophages; comparison with ibrutinib profile differs.
In vivo arthritis model
Reported
97% inhibition of clinical arthritis scores
Supports preclinical inflammation model-response context.
CIA mouse model, 100 mg/kg s.c. bid; dexamethasone 56% inhibition.
B/T-cell specificity
Head-to-head
Inhibits human B-cell proliferation (IC50 42 nM); no effect on TCR-mediated T-cell proliferation. Ibrutinib inhibits T-cells via ITK.
Functional specificity supports B-cell pathway studies without T-cell confounds.
Primary cell assays; anti-IgM vs. anti-CD3/CD28 stimulation.

BTK-Specific Effects in B-Cell and Myeloid Signaling

For studies aiming to precisely define the role of BTK in B-cell proliferation or Fc-receptor-induced cytokine production in macrophages, CGI-1746 is the indicated tool. Its high selectivity avoids the confounding off-target effects on TEC, ITK, and EGFR kinases that are characteristic of Ibrutinib, ensuring that observed results can be confidently attributed to BTK inhibition.

Modeling Acquired Resistance to BTK Inhibitors

When investigating therapeutic escape mechanisms in cancer models, CGI-1746 is essential for studying cell lines or patient-derived samples that have developed the BTK C481S mutation. As a non-covalent inhibitor, it remains effective where Ibrutinib and other covalent drugs fail, allowing for the exploration of downstream signaling and potential second-line therapeutic strategies.

Reversible BTK Inhibition in Autoimmune Models

In animal models of autoimmune diseases like arthritis, CGI-1746 has demonstrated significant efficacy in reducing clinical scores and joint inflammation. Its reversible nature and established in vivo formulation protocols make it a suitable choice for preclinical studies that aim to understand the therapeutic window and effects of intermittent BTK inhibition, a scenario not possible with irreversible agents.

BTK-Inhibitor Biophysical Studies

For research focused on the structural and conformational dynamics of BTK, CGI-1746 is the superior choice over Ibrutinib. It inhibits the active site without inducing the large-scale conformational changes associated with Ibrutinib, providing a cleaner system for techniques like crystallography or HDX-MS that seek to understand the enzyme in a more physiologically relevant state.

Application Fit Matrix

Application
Selection Property
Validation Focus
BTK signaling pathway studies
Kinase selectivity context
B-cell proliferation and signaling readouts without T-cell off-target effects
Inflammation model research
Reversible, non-covalent BTK inhibition
Cytokine suppression in macrophage and arthritis model endpoints
Proteasome modulation studies
Unique dual BTK/proteasome activity
Proteasome enzymatic activity and synergy with PIs in BTK-null models
Comparative pharmacology
Non-covalent binding mode
Reversible vs. irreversible target engagement SAR evaluation

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

579.28455468 Da

Monoisotopic Mass

579.28455468 Da

Heavy Atom Count

43

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

CGI1746
1: Di Paolo JA, Huang T, Balazs M, Barbosa J, Barck KH, Bravo BJ, Carano RA, Darrow J, Davies DR, DeForge LE, Diehl L, Ferrando R, Gallion SL, Giannetti AM, Gribling P, Hurez V, Hymowitz SG, Jones R, Kropf JE, Lee WP, Maciejewski PM, Mitchell SA, Rong H, Staker BL, Whitney JA, Yeh S, Young WB, Yu C, Zhang J, Reif  K, Currie KS. Specific Btk inhibition suppresses B cell- and myeloid cell-mediated arthritis. Nat Chem Biol. 2011 Jan;7(1):41-50. doi: 10.1038/nchembio.481. Epub 2010 Nov 28. PubMed PMID: 21113169.

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